molecular formula C16H23NO3 B1471368 tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate CAS No. 1824353-67-4

tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate

Cat. No.: B1471368
CAS No.: 1824353-67-4
M. Wt: 277.36 g/mol
InChI Key: GOBHYMQCYUHPBS-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate ( 312754-68-0) is a chiral pyrrolidine derivative of high interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol, serves as a versatile and valuable building block for constructing complex, biologically active molecules . Its structure incorporates multiple functional handles—including a benzyl group, a hydroxy group, and a Boc-protected amine—making it a sophisticated intermediate for the preparation of complex alkaloids and other nitrogen-containing heterocycles crucial in drug discovery campaigns . The defined stereochemistry of the molecule is particularly exploited in the synthesis of chiral compounds, aiding critical studies in stereochemistry and supporting the development of enantioselective drugs . As a stable and reactive scaffold, it is primarily utilized in the field of pharmaceutical development for the production of various potential therapeutic agents . This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHYMQCYUHPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate (CAS Number: 312754-68-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO3, with a molecular weight of approximately 281.36 g/mol. The structure features a pyrrolidine ring, a tert-butyl group, and a hydroxyl group, which contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound can act on various biological pathways:

  • TLR Agonism : Some studies suggest that derivatives of pyrrolidine compounds can function as Toll-like receptor (TLR) agonists, particularly TLR7 and TLR8, which are crucial in immune response modulation . This activity may lead to enhanced cytokine production and immune activation.
  • Cytotoxicity : Compounds within the same structural family have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown preferential cytotoxicity in nutrient-deprived conditions, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : The presence of hydroxyl groups in similar compounds has been associated with the inhibition of specific enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar properties .

Research Findings and Case Studies

A review of the literature reveals several significant findings regarding the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
TLR AgonismInduces cytokine production through TLR7/8 activation
CytotoxicityExhibits selective toxicity against pancreatic cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the effects of related compounds on pancreatic PANC-1 cancer cells, it was found that certain analogs demonstrated significant cytotoxicity under nutrient-deprived conditions. The study highlighted that these compounds could potentially be developed into therapeutic agents targeting cancer metabolism .

Case Study: Immune Modulation

Another study focused on the immune-modulating effects of pyrrolidine derivatives, showing that they could enhance the production of pro-inflammatory cytokines like TNFα and IFNα when used in human peripheral blood mononuclear cells (PBMCs). This suggests their utility in developing immunotherapeutic strategies .

Comparison with Similar Compounds

Structural and Functional Differences

The compound tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate (hereafter referred to as Compound A) serves as a relevant structural analog . Key differences include:

Table 1: Structural Comparison

Feature Target Compound Compound A
Substituents 2-benzyl, 3-hydroxy 2-methyl, 5-(pyridinyloxymethyl)
Molecular Formula C₁₆H₂₃NO₃ C₁₉H₂₈N₂O₃
Key Functional Groups Hydroxyl, benzyl, tert-butyl ester Pyridinyloxy, methyl, tert-butyl ester
Stereochemistry Likely defined by hydroxyl position (2R,5S) configuration confirmed via NMR

The benzyl group in the target compound introduces aromatic π-π interactions, whereas the pyridinyloxymethyl group in Compound A enables hydrogen bonding and metal coordination. The methyl group in Compound A reduces steric hindrance compared to the bulkier benzyl substituent.

Analytical Characterization

Table 3: NMR and MS Data

Compound ¹H NMR Features ¹³C NMR Features HRMS ([M+H]+)
Target Compound Hydroxyl proton (~3–5 ppm), benzyl aromatics (~7 ppm) Tert-butyl carbamate (~155 ppm), benzyl carbons (~128–138 ppm) Hypothetical: 276.170
Compound A Pyridine protons (~8–9 ppm), methyl groups (~1.5 ppm) Pyridinyl carbons (~120–150 ppm), tert-butyl (~80 ppm) 392.217

The hydroxyl group in the target compound would exhibit broad singlet NMR signals, while Compound A’s pyridine ring generates distinct aromatic splitting.

Functional Comparison with Non-Pyrrolidine tert-Butyl Derivatives

While structurally distinct, tert-butyl-containing antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) share functional parallels. BHA elevates hepatic glutathione S-transferase and epoxide hydratase activities, enhancing detoxification of electrophilic carcinogens . Though the target pyrrolidinecarboxylate lacks direct evidence of enzyme induction, its tert-butyl group may similarly improve metabolic stability in drug design.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate typically follows a multi-step approach involving:

  • Formation of the pyrrolidine ring scaffold.
  • Introduction of the benzyl substituent at the 2-position.
  • Hydroxylation at the 3-position.
  • Protection of the carboxyl group as a tert-butyl ester.

This strategy ensures regio- and stereoselectivity, crucial for obtaining the desired stereochemistry and functional group placement.

Key Preparation Methods

Starting Materials and Reagents

  • Pyrrolidine derivatives or substituted pyrrolidines as core scaffolds.
  • Benzyl halides or benzylating agents for introducing the benzyl group.
  • Hydroxylation reagents or methods to introduce the hydroxy group at the 3-position.
  • tert-Butyl protecting groups introduced via tert-butyl chloroformate or similar reagents.
  • Bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine to facilitate substitution reactions.
  • Solvents including dichloromethane, tetrahydrofuran, or ethyl acetate for reaction media.

Typical Synthetic Route

  • Pyrrolidine Ring Formation:
    The pyrrolidine ring is constructed using cyclization reactions from linear precursors containing amine and suitable leaving groups.

  • Benzylation at the 2-Position:
    The 2-position benzyl substituent is introduced by nucleophilic substitution using benzyl halides in the presence of a base like DIPEA. This step is often performed under inert atmosphere to prevent side reactions.

  • Hydroxylation at the 3-Position:
    Hydroxylation is achieved via selective oxidation or by using hydroxymethylation reagents, ensuring the hydroxy group is installed at the correct stereochemical position.

  • Esterification to tert-Butyl Ester:
    The carboxyl group is protected as a tert-butyl ester using tert-butyl chloroformate or tert-butanol under acidic or basic conditions, which stabilizes the molecule for further manipulations or biological testing.

Reaction Conditions and Optimization

  • Temperature: Reactions are generally conducted at controlled temperatures ranging from 0°C to room temperature to optimize yield and selectivity.
  • Atmosphere: Nitrogen or argon atmosphere is used to avoid oxidation or moisture-sensitive side reactions.
  • Purification: Post-reaction mixtures are purified via silica gel chromatography or preparative HPLC to isolate the desired product with high purity.
  • Yield: Reported yields for key steps range from moderate to high (60-90%), depending on reaction conditions and reagent quality.

Representative Experimental Procedure (Based on Patent Literature)

Step Reagents/Conditions Description Yield (%)
1 Pyrrolidine precursor + benzyl bromide + DIPEA in dichloromethane, 0°C to RT Benzylation at 2-position of pyrrolidine ring 75-85
2 Hydroxylation using hydroxymethylating agent in THF, RT Introduction of hydroxy group at 3-position 70-80
3 tert-Butyl chloroformate + base in ethyl acetate, RT Protection of carboxyl group as tert-butyl ester 80-90
4 Purification by silica gel chromatography Isolation of pure this compound

Analytical and Characterization Data

  • NMR Spectroscopy:
    ^1H and ^13C NMR confirm the presence of benzyl, hydroxy, and tert-butyl ester groups with characteristic chemical shifts.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the expected molecular weight confirm compound identity.

  • Chromatography:
    High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is used to assess purity (>95%).

Research Findings and Improvements

  • Use of N,N-Diisopropylethylamine (DIPEA) as a base has shown improved selectivity and yields in benzylation steps compared to triethylamine, minimizing side reactions.
  • Hydroxymethyl pyrrolidines, structurally related compounds, have been synthesized using similar hydroxylation strategies, indicating the robustness of these methods for functionalization at the 3-position.
  • Optimization of solvent systems (e.g., dichloromethane/THF mixtures) enhances solubility and reaction rates, improving overall efficiency.
  • Protecting group strategies such as tert-butyl ester formation are critical for stabilizing intermediates and final products, facilitating purification and storage.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%) Notes
Pyrrolidine ring formation Amine precursors, cyclization agents Scaffold construction Variable Depends on starting materials
Benzylation Benzyl bromide, DIPEA, dichloromethane Introduce benzyl at 2-position 75-85 Requires inert atmosphere
Hydroxylation Hydroxymethylating agent, THF Add hydroxy group at 3-position 70-80 Stereoselectivity critical
Esterification tert-Butyl chloroformate, base, ethyl acetate Protect carboxyl as tert-butyl ester 80-90 Stabilizes molecule
Purification Silica gel chromatography or HPLC Isolate pure product Essential for high purity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate?

  • The compound is typically synthesized via multi-step protocols. Key steps include:

  • Nucleophilic substitution : Introducing the benzyl group via alkylation using benzyl halides under basic conditions (e.g., NaH in THF) .
  • Hydroxylation : Selective oxidation or hydroxylation at the 3-position using oxidizing agents like Dess–Martin periodinane or OsO₄, followed by protection/deprotection of functional groups .
  • Esterification : Formation of the tert-butyl carbamate via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .
    • Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is the stereochemical integrity of the 3-hydroxy group maintained during synthesis?

  • Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless asymmetric dihydroxylation) may be employed to control stereochemistry .
  • Analytical techniques like chiral HPLC or polarimetry are critical for verifying enantiopurity .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm the pyrrolidine backbone, benzyl substituents, and tert-butyl group. The hydroxy proton appears as a broad singlet (~1–5 ppm) .
  • IR : Stretching frequencies for the hydroxyl group (~3200–3600 cm1^{-1}) and carbonyl groups (~1650–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in cross-coupling reactions involving this compound?

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides requires careful optimization:

  • Base selection : Cs2_2CO3_3 enhances reactivity in dioxane/water mixtures, while weaker bases may favor side reactions .
  • Temperature : Elevated temperatures (~80–100°C) improve yields but risk Boc-group cleavage .
    • Competing elimination pathways (e.g., formation of alkenes) can be suppressed by using bulky ligands (e.g., XPhos) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrrolidine derivatives?

  • Structure-activity relationship (SAR) studies : Compare analogues like tert-butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate (anti-inflammatory activity ) and tert-butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate (enzyme inhibition ).
  • Computational modeling : Molecular docking identifies key interactions (e.g., hydrogen bonding with the hydroxy group) that explain variability in receptor affinity .

Q. How can the tert-butyl carbamate group be selectively removed without degrading the hydroxybenzyl moiety?

  • Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group at 0°C, minimizing side reactions .
  • Alternative deprotection : Photocatalytic methods using UV light and catalytic iodine avoid acid-sensitive functional groups .

Q. What mechanistic insights explain the compound’s reactivity in oxidation reactions?

  • The 3-hydroxy group undergoes oxidation to a ketone via two pathways:

  • Metal-free oxidation : Dess–Martin periodinane provides a mild, selective route .
  • Metal-mediated : OsO₄ in wet acetone forms a diolate intermediate, which decomposes to the ketone .
    • Competing over-oxidation to carboxylic acids is mitigated by controlling reaction time and stoichiometry .

Q. How does the compound’s conformational flexibility impact its utility in asymmetric catalysis?

  • The pyrrolidine ring’s puckering and the hydroxy group’s hydrogen-bonding ability enable chiral induction in organocatalytic reactions (e.g., aldol additions) .
  • X-ray crystallography (e.g., Acta Crystallographica data ) reveals preferred conformations that correlate with enantioselectivity in synthetic applications.

Methodological Considerations

  • Experimental Design : Optimize reaction parameters (solvent, temperature, catalyst loading) using design of experiments (DoE) to balance yield and purity .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to interpret contradictory biological activity data across analogues .
  • Safety Protocols : Handle Boc-protected intermediates in well-ventilated environments due to potential release of tert-butyl alcohol during deprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate
Reactant of Route 2
tert-Butyl 2-benzyl-3-hydroxy-1-pyrrolidinecarboxylate

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